L-Lysine hydrochloride
Overview
Description
L-Lysine hydrochloride is the hydrochloride salt form of L-lysine, an essential amino acid. It is a colorless crystalline substance that is highly soluble in water. L-Lysine is crucial for protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies . The human body cannot synthesize L-lysine, so it must be obtained through diet or supplements .
Scientific Research Applications
L-Lysine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various compounds and as a reagent in chemical reactions.
Biology: L-Lysine is essential for protein synthesis and is used in studies related to protein structure and function.
Medicine: It is used as a dietary supplement to treat conditions like herpes simplex virus infections and osteoporosis .
Mechanism of Action
Target of Action
L-Lysine hydrochloride primarily targets proteins in the human body, as it is an essential amino acid . It plays a significant role in calcium absorption, which is crucial for bone health . Additionally, it has been found to inhibit viral replication and the cytopathogenicity of the herpes simplex virus when the ratio of L-lysine to L-arginine is high .
Mode of Action
This compound interacts with its targets through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . Common post-translational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . The binding carboxyl (COO−) and flexible L-lysine chain can disrupt the periodic continuous growth of ice .
Biochemical Pathways
L-Lysine biosynthesis includes two pathways, the diaminopimelic acid (DAP) pathway and the α-aminoadipic acid (AAA) pathway . In the AAA pathway, L-lysine is synthesized from α-ketoglutarate and acetylcoenzyme A (acetyl-CoA), in which α-aminoadipic acid serves as an intermediate metabolite .
Pharmacokinetics
It is known that l-lysine may facilitate the absorption of calcium from the small intestine . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays a major role in calcium absorption, helping build muscle protein, and aids in recovering from surgery or traumas . It also helps the body produce hormones, enzymes, and antibodies . Supplemental L-Lysine has putative anti-herpes simplex virus activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the FEEDAP Panel identified risks of nutritional imbalances and hygienic concerns for amino acids when administered simultaneously in feed and in water for drinking . More research is needed to fully understand how environmental factors influence the action of this compound.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Lysine hydrochloride can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of L-lysine with hydrochloric acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production primarily relies on microbial fermentation. Two main fermentation methods are used: indirect and direct fermentation. Indirect fermentation employs two different microorganisms, while direct fermentation uses a single microorganism, such as Corynebacterium glutamicum, to convert substrates like carbohydrates directly into L-lysine .
Chemical Reactions Analysis
L-Lysine hydrochloride undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form compounds like aminoadipic acid.
Reduction: It can be reduced to form compounds like cadaverine.
Substitution: L-lysine reacts with aldehydes to form imines (Schiff bases), which can be further reduced to secondary amines.
Common reagents used in these reactions include sodium borohydride for reduction and aldehydes for substitution reactions. Major products formed include aminoadipic acid, cadaverine, and secondary amines .
Comparison with Similar Compounds
L-Lysine hydrochloride can be compared with other amino acids like:
L-Arginine: Both are essential amino acids, but L-lysine competes with L-arginine to inhibit herpes simplex virus replication.
L-Histidine: Another essential amino acid, but it plays a different role in protein synthesis and enzyme function.
L-Methionine: Essential for protein synthesis and methylation reactions, but it does not have the same antiviral properties as L-lysine.
This compound is unique due to its specific roles in calcium absorption, antiviral activity, and its widespread use in both human and animal nutrition .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-78-7, 28826-16-6, 56-87-1 (Parent) | |
Record name | L-Lysine, hydrochloride (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(L-lysine) hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lysine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029198 | |
Record name | L-(+)-Lysine monohydrochloride | |
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Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Lysine monohydrochloride | |
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CAS No. |
10098-89-2, 657-27-2, 657-26-1 | |
Record name | L-Lysine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Lysine monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Lysine, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lysine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysine, hydrochloride (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lysine hydrochloride | |
Source | DTP/NCI | |
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Record name | L-(+)-Lysine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |
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Record name | LYSINE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |
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Record name | L-Lysine hydrochloride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of L-Lysine hydrochloride is C6H15ClN2O2 and its molecular weight is 182.65 g/mol.
A: [, ] Studies have demonstrated the efficacy of this compound as a supplemental lysine source in animal feed, particularly for broiler chickens. Its supplementation leads to improvements in live weight, food conversion, breast meat yield, and nutrient metabolizability.
A: [] Research suggests that adding this compound to rice can help eliminate rancid odor that develops during storage at high temperatures. This is attributed to the reaction of the ε-amino residue in L-lysine with volatile carbonyl compounds, effectively reducing rancidity.
A: [] Studies have investigated the solubility of this compound in various solvents, revealing that it exhibits varying solubility. The solubility order from highest to lowest is: water > dimethyl sulfoxide > glycol > methanol > ethanol.
A: [, ] High-performance liquid chromatography (HPLC) is a widely employed technique for the simultaneous estimation of this compound and other active ingredients in pharmaceutical dosage forms. This method offers high resolution and sensitivity for accurate quantification. Researchers have developed and validated new HPLC methods specifically for this purpose, ensuring accuracy, precision, and specificity.
A: [] A thirteen-week oral toxicity study in rats determined the NOAEL of this compound to be 5.0% in the diet for both male and female rats. This translates to approximately 3.36 ± 0.12 g/kg/day for males and 3.99 ± 0.28 g/kg/day for females. The study found no treatment-related changes in various parameters, including clinical signs, body weight, organ weights, and histopathology.
A: [] Yes, administration of this compound can lead to a decrease in serum chloride concentration and an increase in urine chloride excretion. This is considered a compensatory response to the ingested hydrochloride and not a direct effect of lysine itself.
A: [] A study involving eight patients with type 2 diabetes examined the effects of oral L-lysine supplementation (1 g/day) for two months. Results showed a significant increase (31%) in insulin receptor tyrosine kinase activity in monocytes, along with a 27% decrease in blood sugar levels. These findings suggest a potential beneficial effect of lysine in managing type 2 diabetes.
A: [] Research indicates that L-lysine sulfate, containing lysine within bacterial cell mass, may be a superior source compared to this compound. Broiler chickens exhibited better live weight, food conversion ratio, meat protein content, and nutrient metabolizability when supplemented with L-lysine sulfate. This enhanced efficacy is attributed to the presence of retained bacterial cell mass in L-lysine sulfate.
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